N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 3,5-dimethoxyphenyl group, a pyrazine core substituted with a 4-phenylpiperazine moiety, and a sulfanyl linkage.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3S/c1-31-20-14-18(15-21(16-20)32-2)27-22(30)17-33-24-23(25-8-9-26-24)29-12-10-28(11-13-29)19-6-4-3-5-7-19/h3-9,14-16H,10-13,17H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESOHGQSBQBCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Phenyl Intermediate: The starting material, 3,5-dimethoxybenzene, undergoes nitration followed by reduction to form 3,5-dimethoxyaniline.
Formation of the Piperazine Intermediate: 4-phenylpiperazine is synthesized through the reaction of phenylhydrazine with ethylene glycol.
Formation of the Pyrazine Intermediate: The pyrazine ring is formed through the cyclization of appropriate precursors.
Coupling Reaction: The phenyl, piperazine, and pyrazine intermediates are coupled using a sulfanyl bridge, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The hydrogen atoms on the phenyl and pyrazine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of nitro groups yields amines.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related analogs:
Key Observations :
- Sulfanyl vs.
- Heterocyclic Cores : Pyrazine (target) and oxadiazole () cores differ in electronic properties. Pyrazine’s nitrogen-rich structure may favor π-π stacking with aromatic residues in enzymes, while oxadiazole’s electron deficiency could improve metabolic stability .
- Piperazine vs. Benzothiazole : Piperazine derivatives (target, ) are often used to improve solubility, whereas benzothiazole-containing compounds () are linked to kinase inhibition and anticancer activity .
Pharmacological Implications
- Piperazine Derivatives: The 4-phenylpiperazine moiety in the target compound is structurally similar to derivatives in , which are associated with serotonin receptor modulation.
- Methoxy Substituents : The 3,5-dimethoxyphenyl group, also present in and , is electron-rich and may enhance binding to receptors like dopamine or adrenergic receptors through hydrophobic interactions .
- Trifluoromethyl vs. Nitro Groups : Trifluoromethyl () and nitro () substituents exhibit contrasting electronic effects. The former increases lipophilicity and bioavailability, while the latter may enhance reactivity in prodrug activation .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide is a compound that has attracted attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer and anticonvulsant activities, supported by relevant case studies and research findings.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 353.46 g/mol
- CAS Number : 1029763-88-9
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms. In vitro assays have shown that derivatives of pyrazole, including those related to this compound, exhibit significant cytotoxic effects against several cancer cell lines.
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics.
Anticonvulsant Activity
The anticonvulsant properties of this compound were evaluated in animal models. Initial screening utilized the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model.
| Compound Tested | Dose (mg/kg) | MES Protection (%) | Reference |
|---|---|---|---|
| Lead Compound | 100 | Significant | |
| Control Groups | - | Minimal |
Results indicated that certain derivatives exhibited notable protection against seizures, with some showing efficacy in models resistant to conventional therapies.
Case Studies
- Study on Pyrazole Derivatives : A comprehensive evaluation of various pyrazole derivatives, including those structurally similar to our compound, revealed their potential as effective anticancer agents. The study highlighted specific compounds that induced significant cytotoxicity in multiple cancer cell lines, supporting the need for further exploration of this compound in this context .
- Anticonvulsant Screening : In a study assessing anticonvulsant activity, several derivatives were synthesized and tested. The results demonstrated that modifications to the piperazine moiety influenced activity levels significantly, suggesting structural optimization could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
